5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide
Description
The compound 5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide features a hybrid structure combining three key pharmacophores:
- Isoxazole-3-carboxamide core: Provides rigidity and hydrogen-bonding capacity.
- Pyridin-3-yl substituent: Enhances π-π stacking interactions and solubility.
- 6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine moiety: A bicyclic system with a trifluoromethyl group, contributing to metabolic stability and lipophilicity.
Properties
IUPAC Name |
5-pyridin-3-yl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O2/c18-17(19,20)11-3-4-14-23-24-15(26(14)9-11)8-22-16(27)12-6-13(28-25-12)10-2-1-5-21-7-10/h1-2,5-7,11H,3-4,8-9H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYFPYGTWRMWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase, a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have shown to inhibit c-met kinase, suggesting that this compound might also interact with its target by inhibiting its activity, leading to a decrease in the signaling pathways that promote cell growth and survival.
Biochemical Pathways
If this compound inhibits c-met kinase like its similar compounds, it would affect the HGF/c-Met signaling pathway. This pathway is involved in cell growth, survival, and migration. Inhibition of this pathway could lead to decreased tumor growth and metastasis in cancer cells.
Pharmacokinetics
Similar compounds have shown good oral bioavailability, suggesting that this compound might also have favorable pharmacokinetic properties.
Result of Action
Based on the potential inhibition of c-met kinase, this compound could potentially decrease cell growth and survival, particularly in cancer cells.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide are largely attributed to its unique structural motif, which includes a trifluoromethylpyridine (TFMP) moiety. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biological Activity
5-(Pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H25F3N6O2 |
| Molecular Weight | 450.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1354690-24-6 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated notable activity against breast (MCF7), colon (HT29), and lung (A549) cancer cell lines with IC50 values ranging from 6.587 to 11.10 µM for HT29 cells .
- Mechanism of Action : The anticancer mechanism appears to involve the induction of apoptosis through the mitochondrial pathway. Specifically, it up-regulates pro-apoptotic factors like Bax while down-regulating anti-apoptotic factors such as Bcl2, leading to the activation of caspase pathways .
Other Biological Activities
In addition to its anticancer properties, similar compounds have been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens. The presence of trifluoromethyl groups has been noted to enhance this activity .
- Enzyme Inhibition : Certain studies suggest that the compound may inhibit specific enzymes related to cancer progression and microbial resistance .
Synthesis and Evaluation
A comprehensive study focused on synthesizing fluorinated derivatives revealed that modifications in the structure significantly affect biological activity. For example:
- Fluorinated Triazoles : Compounds with fluorinated triazole moieties displayed enhanced antiproliferative activity compared to their non-fluorinated counterparts .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Triazole derivative | 8.5 | Anticancer |
| Compound B | Non-fluorinated | 15 | Antimicrobial |
| Target Compound | Pyridine & isoxazole | 6.5 | Anticancer |
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Recent studies have indicated that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The incorporation of the isoxazole moiety in this compound may enhance its efficacy against various cancer types by targeting pathways such as apoptosis and cell cycle regulation .
- Antidiabetic Effects :
- Neurological Applications :
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various triazolo-pyridine derivatives, including similar compounds to 5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide. Results showed significant inhibition of cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: DPP-4 Inhibition
Another research effort focused on evaluating the hypoglycemic effects of triazolo derivatives in diabetic mouse models. The compound demonstrated a marked reduction in blood glucose levels and improved insulin sensitivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Analysis
The table below highlights structural differences and similarities between the target compound and related analogs:
Structural Insights:
Core Modifications :
- The target compound’s isoxazole-3-carboxamide core is replaced with a benzamide in Example 284 and a tetrahydro-2H-pyran-4-carboxamide in the compound from . Benzamide derivatives often exhibit enhanced binding to aromatic pockets in enzymes, while pyran-based carboxamides may improve solubility .
- The thiazolo-azepin system in ’s compound introduces sulfur, which could alter electronic properties and redox stability compared to the triazolo-pyridine system .
Substituent Effects :
- The trifluoromethyl group on the triazolo-pyridine ring is conserved across Examples 284, 285, and the target compound, emphasizing its role in enhancing metabolic stability and membrane permeability .
- Pyridin-3-yl vs. Pyridazinyl : The target compound’s pyridin-3-yl group () favors interactions with basic residues, while Example 285’s pyridazinyl group may engage in stronger dipole interactions due to its electron-deficient nature .
NMR-Based Structural Comparisons
highlights NMR chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) between structurally related compounds (Figure 6, Molecules 2014). For the target compound:
- Region A : Likely corresponds to the triazolo-pyridine-CF₃ moiety. Substituents here (e.g., CF₃ in the target vs. Cl in Example 284) would significantly alter electron density and shift patterns .
- Region B : Encompasses the carboxamide linker. The isoxazole-3-carboxamide in the target compound may induce distinct hydrogen-bonding profiles compared to benzamide or pyran-carboxamide analogs .
Functional Implications
- Solubility : The pyridin-3-yl group and isoxazole ring in the target compound may confer higher aqueous solubility than the lipophilic benzamide in Example 284 .
Q & A
Basic Research Questions
Q. What multi-step synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
- Isoxazole ring construction via cyclization of β-diketones or nitrile oxides.
- Triazolopyridine core assembly using [1,2,4]triazole precursors under controlled pH and temperature (60–80°C) to avoid side reactions .
- Amide bond formation between the isoxazole and triazolopyridine moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF). Monitor intermediates via TLC and HPLC (>95% purity threshold) .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) confirms regiochemistry of the triazolopyridine and isoxazole rings .
- High-Resolution Mass Spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA (C18 column, acetonitrile/water gradient) quantifies purity and detects polar byproducts .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., JAK2, EGFR) or proteases using fluorogenic substrates .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility screening : Employ shake-flask methods in PBS (pH 7.4) and DMSO to guide in vivo study design .
Advanced Research Questions
Q. How can contradictory activity data across assay systems be resolved?
- Methodological Answer :
- Assay recalibration : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsomes .
- Structural analogs : Compare with triazolopyridine derivatives (e.g., 6-chloro-3-oxo-[1,2,4]triazolo analogs) to isolate scaffold-specific effects .
Q. What computational strategies predict target engagement and ADMET properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB targets (e.g., COX-2, 5-HT₃ receptors) to prioritize biological testing .
- SwissADME : Predict logP (lipophilicity), topological polar surface area (TPSA), and drug-likeness (Lipinski/Ghose filters) .
- MD simulations : Analyze triazolopyridine conformational stability in lipid bilayers (GROMACS) to assess membrane permeability .
Q. How can SAR studies optimize the isoxazole-triazolopyridine scaffold for selectivity?
- Methodological Answer :
- Substituent variation : Replace the trifluoromethyl group with -CF₂H or -OCF₃ to modulate electron-withdrawing effects .
- Scaffold hopping : Synthesize [1,2,4]triazolo[4,3-b]pyridazine analogs to compare ring strain and target interactions .
- Pharmacophore mapping : Align with reference inhibitors (e.g., Celecoxib) using MOE software to identify critical H-bond donors/acceptors .
Q. What strategies stabilize the compound under physiological conditions?
- Methodological Answer :
- pH stability testing : Incubate in buffers (pH 1–9) and analyze degradation via UPLC-MS .
- Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility and shelf life .
- Protective groups : Introduce tert-butyl esters to the isoxazole carboxylate for in situ activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
